Fructose, commonly known as fruit sugar, is a simple monosaccharide with the chemical formula . It is classified as a ketohexose due to its ketone functional group located at the second carbon atom. Fructose is levorotatory, meaning it rotates plane-polarized light to the left, and it exists primarily in two cyclic forms: alpha and beta. This sugar is naturally present in many fruits, honey, and root vegetables, often in conjunction with glucose as part of sucrose. Fructose is highly soluble in water and has a lower melting point compared to other sugars like glucose
Scientists utilize fructose to understand human carbohydrate metabolism and its impact on various metabolic processes. Studies investigate: Fructose intolerance is a rare condition where individuals struggle to digest fructose properly. Research helps: Beyond understanding its role in human metabolism, research explores potential therapeutic applications of fructose:Understanding Human Metabolism
Investigating Fructose Intolerance
Exploring Potential Therapeutic Applications
Fructose has various applications across multiple industries:
Fructose plays a vital role in human metabolism. It is metabolized primarily in the liver through a pathway known as fructolysis. Here, fructokinase phosphorylates fructose to produce fructose 1-phosphate, which is then split into dihydroxyacetone phosphate and glyceraldehyde by aldolase B. These products can enter glycolysis or gluconeogenesis pathways for energy production
Research on fructose interactions focuses on its metabolic effects and potential health implications: Fructose shares similarities with other monosaccharides but exhibits unique characteristics: Fructose's unique ketone structure allows it to participate in different biochemical pathways compared to glucose and galactose. Its rapid absorption and metabolism set it apart from other sugars, influencing its role in dietary practices and health outcomes . Fructose metabolism uniquely disrupts cellular ATP homeostasis through rapid phosphate sequestration. Unlike glucose, which is primarily metabolized via glucokinase, fructose undergoes phosphorylation by fructokinase in the liver. This reaction consumes inorganic phosphate at a rate exceeding the cell’s capacity to regenerate it, leading to transient ATP depletion [4] [5]. Experimental studies in primary murine hepatocytes demonstrate that 50 mM fructose reduces ATP levels by 70–80% within five minutes, with sustained depletion (15–20% of baseline) persisting for over 20 hours [4]. The median effective concentration (EC~50~) for ATP depletion is 7.5 mM, indicating high potency even at physiologically relevant doses [4]. This phenomenon arises because fructokinase bypasses the rate-limiting steps of glycolysis, enabling unchecked fructose phosphorylation. The resulting accumulation of fructose-1-phosphate traps inorganic phosphate, creating a sink that depletes cellular ATP reserves [4] [5]. Crucially, ATP depletion is reversible upon phosphate supplementation, confirming the centrality of phosphate sequestration in this process [4]. Comparative analyses show that other aldolase pathway substrates like tagatose and sorbitol produce similar ATP depletion, whereas non-aldolase carbohydrates (e.g., glucose, mannose) have negligible effects [4]. The metabolic consequences extend beyond energy deficits. ATP depletion alters hepatocellular redox states, impairing mitochondrial oxidative phosphorylation and promoting reactive oxygen species (ROS) generation [1] [4]. In rats fed high-fructose diets, mitochondrial DNA (mtDNA) damage increases by 42% compared to controls, coupled with reduced expression of DNA polymerase γ (POLG), a critical enzyme for mtDNA repair [1]. These effects correlate with diminished mitochondrial biogenesis, evidenced by 27–43% reductions in peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM) [1]. Fructose stimulates lipogenesis by activating pyruvate dehydrogenase (PDH), the gatekeeper enzyme linking glycolysis to lipid synthesis. PDH catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a precursor for fatty acid and triglyceride biosynthesis. In fructose-fed rats, hepatic PDH activity increases to 144% of control levels, driven by inhibition of PDH kinase [5]. This kinase normally inactivates PDH via phosphorylation, but fructose suppresses its activity by 66%, shifting the PDH complex to its active, dephosphorylated form [5]. Mechanistically, fructose-induced hyperinsulinemia (portal insulin concentrations: 206 ± 49 μU/ml vs. 81 ± 15 μU/ml in controls) may contribute to PDH activation, as insulin signaling inhibits PDH kinase [5] [6]. However, fructose also directly enhances transcriptional regulators of lipogenesis. Sterol regulatory element-binding protein 1c (SREBP1c) and X-box binding protein 1 (XBP1) splice variants are upregulated, increasing expression of lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) [6]. The metabolic outcome is profound: fructose-fed rats exhibit a 90% increase in plasma triglycerides (125 ± 45 mg/dl vs. 57 ± 19 mg/dl in controls) and a twofold rise in hepatic de novo lipogenesis (10.49 ± 2.42% vs. 5.55 ± 1.38% of very-low-density lipoprotein palmitate) [5]. These changes occur despite reduced food intake, underscoring fructose’s unique lipogenic potency [5]. The dual effects of fructose on ATP homeostasis and PDH activity create a feedforward cycle favoring lipid accumulation. ATP depletion reduces AMP-activated protein kinase (AMPK) activity, lifting its inhibitory effects on SREBP1c and ACC [6]. Concurrently, PDH-derived acetyl-CoA provides substrates for lipid synthesis, while ROS from impaired mitochondria further stimulate SREBP1c via oxidative stress pathways [1] [6]. This synergy explains why fructose elevates hepatic triglyceride production more potently than isoenergetic glucose [5] [6]. The fructose-induced metabolic shift—reduced mitochondrial biogenesis coupled with enhanced lipogenesis—mirrors the hepatic phenotype observed in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [1] [6]. Persistent mtDNA damage and POLG downregulation impair mitochondrial turnover, creating a cycle of oxidative stress and lipid peroxidation [1]. Meanwhile, chronic PDH activation overwhelms triglyceride export mechanisms, leading to ectopic lipid deposition and systemic insulin resistance [5] [6]. Compound Type Key Features Glucose Aldohexose Has an aldehyde group; primary energy source Galactose Aldohexose Isomer of glucose; found in milk products Mannose Aldohexose Found in fruits; involved in glycoprotein synthesis Ribulose Aldopentose Involved in photosynthesis; five-carbon sugar Xylose Aldopentose Component of hemicellulose; five-carbon sugar ATP Depletion Mechanisms Through Phosphate Sequestration
Pyruvate Dehydrogenase Activation in Lipogenic Precursor Formation
Interplay Between ATP Depletion and Lipogenic Activation
Implications for Metabolic Disease
Physical Description
White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS]
WHITE CRYSTALS OR POWDER.
Color/Form
COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER
White crystals
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Taste
Odor
Decomposition
UNII
6YSS42VSEV
Therapeutic Uses
MEDICATION (VET): AS A SUBSTITUTE FOR GLUCOSE IN PARENTERAL FLUIDS SINCE IT DOES NOT EXCEED RENAL THRESHOLD AS READILY. THUS, 10% SOLN CAN BE USED INSTEAD OF 5% GLUCOSE PROVIDING MORE TOTAL CALORIES PER ML, & THIS ACCOUNTS FOR ITS USE IN ACETONEMIA THERAPY IN ADULT CATTLE.
FRUCTOSE SOLN, LIKE THOSE OF DEXTROSE, ARE EMPLOYED TO REPLACE OR SUPPLEMENT ORAL CONSUMPTION OF FOOD OR WATER IN ORDER TO PROVIDE CALORIES REQUIRED FOR METABOLIC NEEDS, TO SUPPLY BODY WATER, TO SPARE BODY PROTEINS, TO LOWER PRODN OF EXCESS KETONES BY LIVER, & TO SPARE LOSS OF ELECTROLYTES.
DENTAL ASPECTS OF CONSUMPTION OF FRUCTOSE DIETS RESULTED IN REDUCTION OF INCIDENCE OF DENTAL CARIES BY 30%.
For more Therapeutic Uses (Complete) data for FRUCTOSE (6 total), please visit the HSDB record page.
MeSH Pharmacological Classification
Other CAS
57-48-7
Absorption Distribution and Excretion
...ADVANTAGES OF FRUCTOSE IS ITS RAPID REMOVAL FROM EXTRACELLULAR SPACE, & THEREFORE, URINARY EXCRETION IS MINIMIZED.
Metabolism Metabolites
ORAL FRUCTOSE IS OFTEN CONVERTED TO GLUCOSE IN INTESTINAL MUCOSA OF A NUMBER OF SPECIES, SUCH AS GUINEA PIG, HAMSTER, & DOG. NEWBORN PIGS & YOUNG CALVES UP TO 1 MO OF AGE CANNOT UTILIZE IT. SPECIES...WITH LOW GLUCOSE-6-PHOSPHATE DEHYDROGENASE & RELATED ENZYME DEFICIENCIES MAY HAVE DIFFICULTY IN METABOLIZING IT.
FRUCTOSE IS MORE RAPIDLY METABOLIZED & MORE QUICKLY CONVERTED TO GLYCOGEN THAN IS DEXTROSE, & PRESENCE OF INSULIN IS NOT NECESSARY FOR THIS REACTION TO TAKE PLACE. WHEN...INJECTED LOWER LEVELS OF BLOOD SUGAR & LESS SPILLAGE RESULT THAN WHEN SIMILAR AMT OF DEXTROSE ARE GIVEN @ SAME RATE.
Wikipedia
Deoxyadenosine
Drug Warnings
FRUCTOSE IS NONTOXIC BUT SOLN SHOULD BE ADMIN SLOWLY. IT DECOMPOSES IN ALKALINE SOLN & THUS SUBSTANCES WHICH WOULD RAISE PH ABOVE 7 SHOULD NOT BE ADDED. CALCIUM & BARIUM FORM INSOL COMPLEXES WITH FRUCTOSE WHEN PH EXCEEDS 7 & ARE THUS INCOMPATIBLE. CLOUDY SOLN OF FRUCTOSE SHOULD NOT BE USED.
Use Classification
Cosmetics -> Humectant
Methods of Manufacturing
Prepared by adding absolute alc to the syrup obtained from acid hydrolysis of inulin: Bates et al, Natl Bur Std (US), Circ C440, 399 (1942). Prepn from dextrose: Cantor, Hobbs, US patent 2,354,664 (1944 to Corn Prod Refining). From sucrose by enzymatic conversion: Koepsell et al, US patent 2,729,587 (1956 to USA). /D-Fructose/
Hydrolysis of inulin; hydrolysis of beet sugar followed by lime separation; from cornstarch by enzymic or microbial action.
Hydrolysis of sucrose produces a mixture of glucose and fructose, from which fructose can be separated by chromatography. /D-Fructose/
The saccharification of starch produces glucose, which can be isomerized with the aid of the enzyme glucose isomerase ... to "high-fructose corn syrup" HFCS ... . /D-Fructose/
General Manufacturing Information
HOMOGENEITY DETERMINED BY PAPER...& GAS-LIQUID CHROMOTOGRAPHY SYSTEMS...
Fructose is crystallized on a large scale in either of two ways: by cooling an aqueous solution or by inducing precipitation from such a solution by adding organic solvents such as methanol or ethanol. /D-Fructose/
...CAN BE INFUSED IV IN HIGHER (TWICE) CONCN THAN DEXTROSE WITHOUT AS MUCH... PLASMA HYPERTONICITY; ALSO...SMALLER VOL OF WATER INFUSED, WHEN FRUCTOSE IS CONVERTED FROM BLOOD THERE IS LESS RESIDUAL HYDREMIA.
Analytic Laboratory Methods
AOAC Method 956.63. Fructose in sugars and sirups. Chemical methods.
AOAC Method 932.15. Fructose in sugars and sirups. Jackson-Mathews modification of the Nyns selective method. /D-(-)-Fructose/
Interactions
REDUCTION IN MUTAGENICITY OF CIGARETTE SMOKE BY INTERACTION OF SMOKE CONDENSATES WITH ADDED FRUCTOSE.
Dates